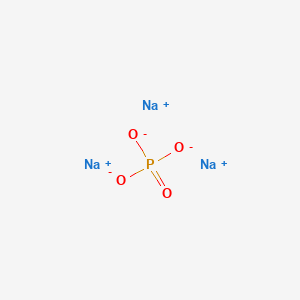
Thiazolidine-2-carboxylic acid
Vue d'ensemble
Description
Thiazolidine-2-carboxylic acid, also known as β-thiaproline, is a proline analog . It is an important building block of β-lactam antibiotics . It has been reported as a physiological substrate of hog kidney D-amino acid oxidase .
Synthesis Analysis
Thiazolidine-2-carboxylic acid can be synthesized from cysteamine and glyoxylate . It has been used in the synthesis of azabicycloadducts and 5-aryl-2,3-dihydropyrrolo . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis
The molecular formula of Thiazolidine-2-carboxylic acid is C4H7NO2S . Its molecular weight is 133.17 . The structure of Thiazolidine-2-carboxylic acid was investigated using X-ray photoelectron spectra .Chemical Reactions Analysis
Thiazolidine-2-carboxylic acid is involved in a fast, efficient, and stable click-type reaction at physiological pH . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Physical And Chemical Properties Analysis
Thiazolidine-2-carboxylic acid has a melting point of 176 °C . Its density is 1.4±0.1 g/cm3, and its boiling point is 350.3±37.0 °C at 760 mmHg .Applications De Recherche Scientifique
Bioorthogonal Chemistry
Thiazolidine-2-carboxylic acid has been used in bioorthogonal chemistry, a field that involves the use of non-natural biomolecules in living systems . The compound reacts quickly and efficiently with 1,2-aminothiols and aldehydes to form a thiazolidine product under physiological conditions . This reaction does not require any catalyst and offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Antibody-Drug Conjugates
Thiazolidine chemistry has been explored to develop antibody-drug conjugates . These are a type of drug that combines an antibody with a biological molecule to target specific cells. The thiazolidine acts as a linker between the two, improving the drug’s selectivity and effectiveness .
Protecting Group for N-terminal Cysteines
Thiazolidine-2-carboxylic acid has been used as a protecting group for N-terminal cysteines . This is important in peptide synthesis, where protecting groups are used to prevent certain reactions from occurring until desired .
Development of Cyclic Peptides
The compound has been used in the development of cyclic peptides . Cyclic peptides are a type of peptide in which the amino terminus and carboxy terminus are joined together. This gives them a ring-like structure, which can have different properties to linear peptides .
Building Block of β-lactam Antibiotics
Thiazolidine-2-carboxylic acid is an important building block of β-lactam antibiotics . These are a broad class of antibiotics that include penicillin derivatives, cephalosporins, monobactams, and carbapenems .
Physiological Substrate of D-amino Acid Oxidase
The compound has been reported as a physiological substrate of hog kidney D-amino acid oxidase . This enzyme plays a crucial role in the metabolism of D-amino acids .
Safety and Hazards
Orientations Futures
Thiazolidine-2-carboxylic acid has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . Its fast reaction kinetics with 1,2-aminothiols and aldehydes under physiological conditions offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Mécanisme D'action
Target of Action
Thiazolidine-2-carboxylic acid, also known as β-thiaproline, is a proline analog . It primarily targets 1,2-aminothiols and aldehydes . These targets are naturally present in proteins as N-terminal cysteine .
Mode of Action
Thiazolidine-2-carboxylic acid interacts with its targets through a condensation reaction . This reaction results in the formation of a thiazolidine product . The reaction kinetics are fast, and the product remains stable under physiological conditions .
Biochemical Pathways
The condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . This reaction is part of the broader biochemical pathways involved in the covalent conjugation of biomolecules such as nucleic acids, antibodies, proteins, and glycosaminoglycans . These pathways play a crucial role in studying and manipulating cellular processes .
Pharmacokinetics
It’s noted that the thiazolidine product formed from the reaction of thiazolidine-2-carboxylic acid with 1,2-aminothiols and aldehydes remains stable under physiological conditions . This stability suggests that the compound may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability.
Result of Action
The primary result of Thiazolidine-2-carboxylic acid’s action is the formation of a thiazolidine product . This product offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . It’s also used as an important building block of β-lactam antibiotics .
Action Environment
The reaction involving Thiazolidine-2-carboxylic acid occurs under physiological conditions . It’s believed that the reaction requires acidic pH and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions . Conflicting reports suggest that the reaction can occur at neutral ph and the thiazolidine product remains stable . Environmental factors such as pH and the presence of other nucleophiles like glutathione in the milieu can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
1,3-thiazolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSZVNJBVJWEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936787 | |
| Record name | 1,3-Thiazolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolidine-2-carboxylic acid | |
CAS RN |
16310-13-7, 65126-70-7 | |
| Record name | Thiazolidine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Thiazolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAZOLIDINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Thiazolidine-2-carboxylic acid, also known as beta-thiaproline, has the molecular formula C4H7NO2S and a molecular weight of 133.18 g/mol. [] While spectroscopic data was not provided in the provided abstracts, its structure can be described as a thiazolidine ring with a carboxylic acid substituent at the 2-position. []
A: One method for synthesizing thiazolidine-2-carboxylic acid involves a multistep process starting with thiazolidine-2-carboxylic acid as the precursor. [] Another approach utilizes a visible-light-induced aerobic oxidative [2+3] cycloaddition reaction between glycine derivatives and thiiranes. [] This method offers an efficient and atom-economical strategy for the rapid synthesis of thiazolidine-2-carboxylic acid derivatives. []
A: Yes, a high-performance liquid chromatography (HPLC) method has been developed to determine the enantiomeric purity of thiazolidine-2-carboxylic acid. [] This method utilizes pre-column derivatization with aniline and achieves complete separation of the enantiomers on a chiral stationary phase. []
A: Research indicates that the rotational barrier for cis/trans isomerization of thiazolidine-2-carboxylic acid is lower than that of proline. [] This was determined by incorporating the compound into peptide sequences and analyzing the NMR line-shape changes of cis and trans proton signals at different temperatures. []
A: Yes, thiazolidine-2-carboxylic acid acts as a substrate for D-amino acid oxidase, an enzyme found in mammalian kidneys. [, , , ] It demonstrates a higher oxidation rate at neutral pH compared to alkaline pH, unlike other known substrates of this enzyme. [] This interaction suggests a possible physiological role for thiazolidine-2-carboxylic acid as a substrate for D-amino acid oxidase. [, , ]
A: While specific structure-activity relationship (SAR) studies were not detailed in the provided abstracts, the fact that thiazolidine-2-carboxylic acid is structurally similar to proline likely plays a role in its recognition and binding to D-amino acid oxidase. [, ] Further research is needed to fully elucidate the impact of structural modifications on its enzymatic activity.
A: Yes, thiazolidine-2-carboxylic acid has been employed in the synthesis of various heterocyclic compounds. For example, it acts as a reactant in [3+2] cycloaddition reactions with thioisatin, leading to the formation of novel heterocyclic scaffolds. [] Additionally, N-acyl-thiazolidine-2-carboxylic acids can be utilized to generate cyclic ketenes. [] These ketenes further react with imines via [2+2] cycloaddition, yielding spiro-β-lactams, a class of compounds with potential biological activity. []
ANone: The provided abstracts do not offer specific information regarding the environmental impact and degradation of thiazolidine-2-carboxylic acid.
A: High-performance liquid chromatography (HPLC) coupled with UV and optical rotation (OR) detection serves as an effective method for analyzing thiazolidine-2-carboxylic acid. [] This method has been validated for precision, accuracy, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



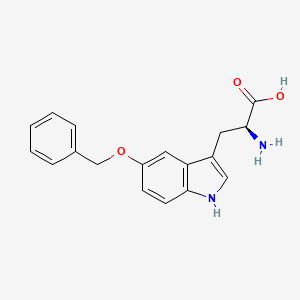
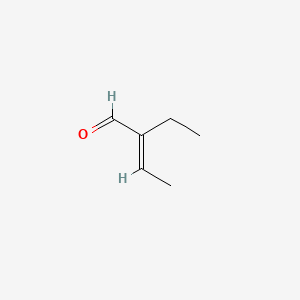

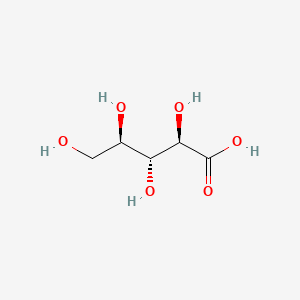


![Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B3428078.png)
![[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3428086.png)
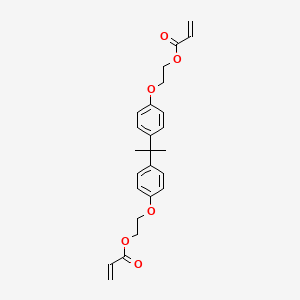
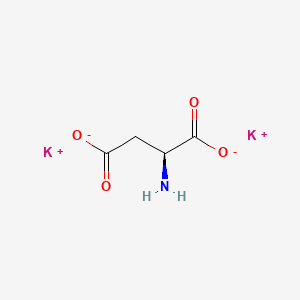
![2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3428107.png)


